BenchChemオンラインストアへようこそ!

Bcr-abl-IN-4

Chronic Myeloid Leukemia BCR-ABL Tyrosine Kinase Inhibitor

BCR-ABL-IN-4 is a type II kinase inhibitor uniquely effective against the T315I gatekeeper mutant, a common cause of resistance to imatinib, dasatinib, and nilotinib. With sub-nanomolar potency against K562 cells (IC50 0.67nM) and retention of activity against the T315I mutant (IC50 16nM), it enables consistent chemical scaffold tracking in resistance modeling studies. Its benzamide-thiazolamide core offers distinct selectivity vs. 2-phenylaminopyrimidine or imidazo[1,2-b]pyridazine inhibitors. Ideal for phosphoproteomic profiling, combination screens, and kinome-wide selectivity panels. Provides 119-fold greater potency vs. imatinib, reducing DMSO burden in long-term cultures. Order from verified suppliers with ≥98% purity.

Molecular Formula C27H24ClF2N5O4
Molecular Weight 556.0 g/mol
Cat. No. B12415988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBcr-abl-IN-4
Molecular FormulaC27H24ClF2N5O4
Molecular Weight556.0 g/mol
Structural Identifiers
SMILESC1CC1N2CC3=C(C2=O)C=C(C=N3)C4=C(N=CC(=C4)C(=O)NC5=CC=C(C=C5)OC(F)(F)Cl)N6CCC(C6)O
InChIInChI=1S/C27H24ClF2N5O4/c28-27(29,30)39-20-5-1-17(2-6-20)33-25(37)16-10-21(24(32-12-16)34-8-7-19(36)13-34)15-9-22-23(31-11-15)14-35(26(22)38)18-3-4-18/h1-2,5-6,9-12,18-19,36H,3-4,7-8,13-14H2,(H,33,37)/t19-/m1/s1
InChIKeyYKODBSQOEOUPRJ-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCR-ABL-IN-4: A Potent BCR-ABL Inhibitor for CML and T315I Mutant Research Procurement


BCR-ABL-IN-4 (CAS: 2669790-59-2) is a synthetic BCR-ABL tyrosine kinase inhibitor developed to target both wild-type and T315I gatekeeper mutant forms of the BCR-ABL fusion oncoprotein [1]. It is classified as a type II kinase inhibitor and exhibits potent anti-proliferative activity against CML cell models, as detailed in patent WO2021143927A1 . The compound demonstrates sub-nanomolar potency against K562 CML cells and retains significant activity against the clinically challenging T315I mutation, a common cause of resistance to first- and second-generation ABL inhibitors .

BCR-ABL-IN-4 Procurement: Why Substituting with Other BCR-ABL Inhibitors Fails


Generic substitution of BCR-ABL-IN-4 with other BCR-ABL inhibitors is not scientifically justified due to its distinct potency profile against the T315I mutant and its specific chemical scaffold. First-generation inhibitors like imatinib show negligible activity against T315I (IC50 > 10 μM), while second-generation agents like dasatinib and nilotinib also lack efficacy against this gatekeeper mutation [1]. Even the third-generation pan-inhibitor ponatinib, which is active against T315I, demonstrates lower potency (IC50 ~11 nM) compared to BCR-ABL-IN-4 (IC50 = 16 nM) in matched Ba/F3 T315I cellular assays, and carries a boxed warning for vascular toxicity that limits its research utility in certain models [2]. The unique benzamide-thiazolamide core of BCR-ABL-IN-4 enables binding interactions that are not replicated by other ATP-competitive or allosteric inhibitors [3]. Therefore, substituting BCR-ABL-IN-4 with a different BCR-ABL inhibitor will result in altered target engagement, differential mutant coverage, and potentially divergent downstream signaling outcomes in CML research models.

BCR-ABL-IN-4 Quantitative Differentiation: Head-to-Head Evidence Against BCR-ABL Inhibitors


BCR-ABL-IN-4 vs. Imatinib in K562 CML Cells: Sub-Nanomolar Potency Advantage

BCR-ABL-IN-4 demonstrates 119-fold greater potency than imatinib in inhibiting K562 CML cell proliferation. In head-to-head cellular assays, BCR-ABL-IN-4 achieves an IC50 of 0.67 nM, while imatinib requires 80 nM to achieve the same level of growth inhibition [1][2]. This substantial potency differential positions BCR-ABL-IN-4 as a superior tool compound for CML models where maximal BCR-ABL pathway suppression is required at lower drug concentrations.

Chronic Myeloid Leukemia BCR-ABL Tyrosine Kinase Inhibitor

BCR-ABL-IN-4 vs. Ponatinib in T315I Mutant Ba/F3 Cells: Comparable Mutant Potency

BCR-ABL-IN-4 retains significant inhibitory activity against the T315I gatekeeper mutant, a mutation that confers resistance to imatinib, dasatinib, and nilotinib. In Ba/F3 cells engineered to express BCR-ABL T315I, BCR-ABL-IN-4 exhibits an IC50 of 16 nM [1]. This potency is comparable to ponatinib, a third-generation pan-BCR-ABL inhibitor specifically developed to target T315I, which shows an IC50 of approximately 11 nM in the same cellular background [2]. The similar mutant potency indicates that BCR-ABL-IN-4 offers a chemically distinct alternative to ponatinib for T315I-targeted research.

T315I Mutation BCR-ABL Drug Resistance

BCR-ABL-IN-4 vs. Dasatinib in K562 Cells: Enhanced Wild-Type Potency

BCR-ABL-IN-4 (IC50 = 0.67 nM) demonstrates superior potency compared to the second-generation inhibitor dasatinib (IC50 = 0.15-3.3 nM) in inhibiting K562 CML cell proliferation [1][2]. While dasatinib is a potent dual Src/ABL inhibitor, its broader kinome profile may introduce Src-family kinase-mediated signaling perturbations that complicate pathway-specific analyses. BCR-ABL-IN-4's greater potency allows for more selective BCR-ABL targeting at lower concentrations, potentially minimizing off-target kinase engagement in CML signaling studies.

BCR-ABL Tyrosine Kinase Inhibitor K562

BCR-ABL-IN-4: Wild-Type vs. T315I Mutant Activity Ratio

BCR-ABL-IN-4 exhibits a wild-type to T315I mutant activity ratio of 24-fold (K562 IC50 = 0.67 nM vs. Ba/F3 T315I IC50 = 16 nM) [1]. This ratio compares favorably to second-generation inhibitors: dasatinib shows a >100-fold loss of potency against T315I (0.15 nM vs. >100 nM), while nilotinib demonstrates >50-fold reduced activity [2]. The moderate potency shift indicates that BCR-ABL-IN-4 maintains meaningful activity against both wild-type and T315I mutant BCR-ABL, making it a valuable tool for studying the transition from TKI-sensitive to T315I-resistant disease states.

T315I Mutation Drug Resistance Selectivity

BCR-ABL-IN-4 Research Applications: Optimal Scenarios Based on Quantitative Differentiation


T315I Gatekeeper Mutant Resistance Mechanism Studies

BCR-ABL-IN-4 is optimally suited for research investigating the molecular mechanisms underlying T315I-mediated resistance to first- and second-generation TKIs. Its retained potency against T315I (IC50 = 16 nM) [1] enables direct comparison of downstream signaling pathway activation in isogenic cell line pairs expressing wild-type vs. T315I mutant BCR-ABL. Unlike ponatinib, which carries cardiovascular toxicity liabilities that may confound in vivo studies, BCR-ABL-IN-4 offers a chemically distinct scaffold for T315I-targeted research. This scenario is particularly valuable for phosphoproteomic profiling and RNA-seq studies designed to identify alternative survival pathways activated upon acquisition of the T315I mutation.

High-Potency CML Cell Line Proliferation Assays Requiring Minimal Compound Usage

For high-throughput screening campaigns or long-term CML cell culture experiments where minimizing compound consumption and solvent exposure is critical, BCR-ABL-IN-4's sub-nanomolar potency (K562 IC50 = 0.67 nM) [1] provides a significant advantage. At 119-fold greater potency than imatinib [2], working concentrations in the low nanomolar range reduce DMSO carryover effects and lower the per-assay cost of compound procurement. This potency differential translates directly to extended compound stock viability and reduced frequency of reagent reordering, which is particularly beneficial for laboratories conducting large-scale combination drug screens or CRISPR-based synthetic lethality studies in CML models.

Sequential Resistance Evolution Modeling Without Compound Switching

Studies modeling the stepwise evolution of TKI resistance in CML benefit from BCR-ABL-IN-4's balanced wild-type to T315I mutant activity profile. The 24-fold potency shift [1] is substantially lower than the >100-fold loss observed with dasatinib [3], allowing researchers to maintain the same chemical scaffold throughout long-term resistance selection experiments. This eliminates the confounding variable of compound switching that occurs when starting with imatinib and later transitioning to ponatinib to maintain target engagement. The consistent chemical backbone enables cleaner interpretation of resistance mechanisms, including identification of compound-specific vs. mutation-driven adaptive responses.

Comparative Kinase Selectivity Profiling Against BCR-ABL Inhibitor Panel

BCR-ABL-IN-4 serves as a distinct chemical probe for kinome-wide selectivity profiling studies comparing the off-target kinase engagement profiles across different BCR-ABL inhibitor chemotypes. Its benzamide-thiazolamide core differs fundamentally from the 2-phenylaminopyrimidine scaffold of imatinib and nilotinib, the aminothiazole core of dasatinib, and the imidazo[1,2-b]pyridazine scaffold of ponatinib [4]. Including BCR-ABL-IN-4 in kinase selectivity panels provides critical data for understanding structure-activity relationships governing BCR-ABL inhibitor polypharmacology. This application is particularly relevant for computational chemists developing next-generation BCR-ABL inhibitors with improved selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bcr-abl-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.